molecular formula C12H9Cl2NO2S B3032867 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide CAS No. 599-87-1

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B3032867
CAS No.: 599-87-1
M. Wt: 302.2 g/mol
InChI Key: CALNUDRLRJURKB-UHFFFAOYSA-N
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Description

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10Cl2NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 4-chloroaniline to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-n-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A precursor in the synthesis of 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide.

    N-(4-Chlorophenyl)benzenesulfonamide: A structurally similar compound with different substitution patterns.

    4-Chloro-2-(phenylsulfonyl)aniline:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALNUDRLRJURKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279517
Record name 4-chloro-n-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-87-1
Record name 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=599-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC12970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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